Citraconimide

Description

Historical Context of Imide Chemistry in Advanced Research

The field of imide chemistry possesses a rich history, forming the backbone of significant advancements in materials science and medicinal chemistry. Imides are functional groups characterized by two acyl groups linked to a nitrogen atom, a structure that imparts considerable stability. clockss.org This stability is a cornerstone of their utility, particularly in the development of high-performance polymers. The discovery of the first polyimide dates back to 1908, but it was the pioneering work at DuPont in the 1950s that led to the commercial synthesis of high molecular weight polyimides, such as the classic Kapton. wikipedia.orgepsotech.com These aromatic polyimides became renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, finding widespread use in demanding applications within the aerospace, electronics, and military sectors. wikipedia.orgcern.chdakenchem.com

Beyond materials science, the imide functional group has been a recurring motif in molecules of significant biological importance. Early research uncovered the potent bioactivity of compounds like Cycloheximide, an inhibitor of protein biosynthesis. ontosight.ai Perhaps most famously, the study of thalidomide, despite its tragic history, spurred immense interest in the immunomodulatory properties of imide-containing compounds, leading to the development of modern immunomodulatory imide drugs (IMiDs). ontosight.ai The inherent properties of the cyclic imide structure, including its rigidity and potential for diverse chemical transformations, have cemented its role as a privileged scaffold in both synthetic and natural molecules with remarkable pharmacological properties. clockss.orgnih.gov

Contemporary Significance of Citraconimide in Chemical Sciences

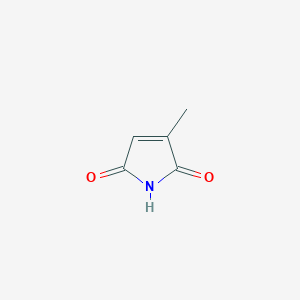

This compound (3-methyl-1H-pyrrole-2,5-dione) has emerged as a versatile and significant compound within the broader field of imide chemistry. ontosight.ai Its structure, featuring a five-membered pyrrole (B145914) ring with a methyl group and two reactive carbonyl groups, makes it a valuable intermediate and building block in modern organic synthesis and polymer science. ontosight.aismolecule.com The contemporary importance of this compound lies in its adaptability for creating a wide array of functionalized molecules and advanced materials. medkoo.com

In polymer chemistry, this compound is actively researched for its role in developing novel polymers and resins. medkoo.com Scientists have explored its use in creating copolymers with unique properties, such as enhanced thermal stability and mechanical strength. smolecule.com For instance, research has demonstrated the synthesis of novel phenol-formaldehyde resins that incorporate pendant this compound units, aiming to modify the properties of these conventional polymers for new applications like advanced adhesives and coatings. researchgate.net Furthermore, the reactivity of this compound allows for its incorporation into polymer chains to enhance biodegradability, addressing the growing demand for sustainable materials. smolecule.com

In the realm of organic synthesis, this compound serves as a crucial starting material. Its high reactivity towards both nucleophiles and electrophiles enables its use in constructing more complex molecules, including various heterocyclic compounds which are foundational structures in medicinal chemistry and materials science. smolecule.com

Scope of Academic Inquiry into this compound

Academic research into this compound is multifaceted, exploring its synthesis, reactivity, and application in creating functional materials. A primary area of investigation is its synthesis, which is commonly achieved through the reaction of citraconic anhydride (B1165640) with ammonia (B1221849) or various amines. ontosight.ai Improved synthesis methods are a continuous pursuit to achieve high yields and selectivity, as the process can be complicated by the potential isomerization of citraconic molecules. google.com

A significant portion of academic inquiry focuses on the polymerization of this compound and its derivatives. Studies have detailed the synthesis and characterization of N-aryl this compound homopolymers and their copolymers, for example with methyl methacrylate (B99206), to evaluate their thermal and mechanical properties. asianpubs.orgresearchgate.net Research has also been conducted on creating bifunctional monomers containing both this compound and other polymerizable groups, such as propargyl groups, to develop complex polymer architectures. tandfonline.com

The application of this compound as a component in functional materials is another key research avenue. Investigations have been carried out on synthesizing N-phenyl citraconimidyl esters and evaluating their effectiveness as plasticizers for poly(vinyl chloride) (PVC). uobabylon.edu.iq In more advanced materials research, this compound is utilized in Diels-Alder reactions to create rigid, bio-based building blocks for sustainable resins. rsc.org The synthesis of new bisimides containing both maleimide (B117702) and this compound rings is being explored to produce copolyimides with improved solubility and processing characteristics for specialized applications. researchgate.net These diverse research streams highlight the broad and ongoing academic interest in harnessing the unique chemical properties of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-methylpyrrole-2,5-dione | nih.gov |

| Molecular Formula | C₅H₅NO₂ | ontosight.ainih.gov |

| Molecular Weight | 111.10 g/mol | ontosight.ainih.gov |

| CAS Number | 1072-87-3 | smolecule.com |

| Structure | A five-membered pyrrole ring with a methyl group at the 3-position and two carbonyl groups at the 2 and 5 positions. | ontosight.ai |

Table 2: Summary of Selected Research Applications for this compound

| Research Area | Specific Application | Research Focus | Source(s) |

| Polymer Chemistry | Monomer for Novel Resins | Synthesis of phenol-formaldehyde resins with pendant this compound units to create cross-linked, thermally stable polymers. | researchgate.net |

| Polymer Chemistry | Copolymerization | Synthesis and characterization of copolymers of N-phenyl this compound with methyl methacrylate to study thermal properties and reactivity ratios. | asianpubs.orgresearchgate.net |

| Materials Science | Plasticizers | Preparation of N-phenyl citraconimidyl esters and testing their efficacy as plasticizers for poly(vinyl chloride) (PVC). | uobabylon.edu.iq |

| Organic Synthesis | Heterocyclic Synthesis | Use as a building block for diverse heterocyclic compounds due to its reactivity with nucleophiles and electrophiles. | smolecule.com |

| Sustainable Chemistry | Bio-based Building Blocks | Reaction with naturally occurring amino acids (e.g., glycine) to form rigid structures via Diels-Alder chemistry for use in alkyd resins. | rsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPORNPZJNRGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147950 | |

| Record name | Citraconimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-87-3 | |

| Record name | Citraconimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citraconimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWA8TSZ8FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Citraconimide Synthesis and Derivatization

Synthetic Pathways to Citraconimide

The primary routes to this compound synthesis involve the reaction of citraconic anhydride (B1165640) with amines or the isomerization of itaconic anhydride derivatives. These methods offer versatility in introducing various substituents to the imide nitrogen.

Reactions of Citraconic Anhydride with Amines

The reaction between citraconic anhydride and primary amines is a fundamental and widely used method for synthesizing N-substituted citraconimides. This reaction typically proceeds through a two-step mechanism involving the formation of an intermediate citraconamic acid, which then undergoes cyclization via dehydration to form the final imide. rdd.edu.iq

Direct amidation involves the straightforward reaction of citraconic anhydride with an amine. smolecule.com This can be achieved by heating the reactants, often in a solvent to facilitate the reaction and subsequent removal of water. For instance, the reaction of citraconic anhydride with aminophenols can yield N-(hydroxyphenyl)citraconamic acids, which can then be dehydrated to the corresponding citraconimides. uobabylon.edu.iq The fusion technique, where the amic acid is heated above its melting point, is one method to effect this dehydration and cyclization. uobabylon.edu.iqresearchgate.net

The synthesis of N-substituted citraconimides can also be achieved by reacting citraconic anhydride with amino acids, such as glycine (B1666218). In one study, citraconic anhydride was reacted with glycine at 145°C using xylene as an azeotropic agent to remove the water formed during the reaction, resulting in the formation of glycine this compound in high purity. rug.nlsci-hub.se

A variety of direct amidation protocols exist, with yields depending on the specific reactants and conditions employed. smolecule.com

Table 1: Examples of Direct Amidation for this compound Synthesis

| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

| Aminophenols | Heating (fusion technique) | N-(hydroxyphenyl) citraconimides | 75-85 | uobabylon.edu.iqresearchgate.net |

| Glycine | 145°C, xylene | Glycine this compound | High Purity | rug.nlsci-hub.se |

| 2-Aminobenzothiazoles | Reflux with acetic anhydride and sodium acetate | N-(substituted benzothiazole-2-yl) Citraconimides | Not specified | rdd.edu.iq |

An improved method for this compound synthesis involves the reaction of citraconic anhydride with an amine salt. This process has been shown to provide excellent yields, high selectivity, and easier purification of the final product. google.com The reaction is typically carried out at temperatures between 100°C and 160°C, with the removal of water to drive the reaction to completion. google.com The use of an amine salt can accelerate the reaction and increase selectivity compared to using only the free amine. google.com The amine salt can be formed in situ by reacting an amine with an acid, which allows for the use of inexpensive starting materials. google.com This method is particularly effective for the synthesis of aliphatic bridged biscitraconimides from the reaction of itaconic anhydride with an aliphatic bisamine, where the intermediate bis-amic acid is formed and then cyclized. google.com

The synthesis of N-(hydroxy phenyl) citraconimides is a specific example of the reaction between citraconic anhydride and amines. This process begins with the reaction of citraconic anhydride with various aminophenols to produce N-(hydroxy phenyl) citraconamic acids. anjs.edu.iqresearchgate.net These intermediate amic acids are then purified, typically by recrystallization. anjs.edu.iq The subsequent step involves the dehydration of the N-(hydroxy phenyl) citraconamic acids to form the corresponding N-(hydroxy phenyl) citraconimides. anjs.edu.iqresearchgate.net This dehydration is often accomplished using a fusion technique. anjs.edu.iq The resulting imides can be further purified by recrystallization from a suitable solvent like cyclohexane. anjs.edu.iq These N-(hydroxy phenyl) citraconimides can then serve as monomers for the synthesis of novel phenol-formaldehyde resins. anjs.edu.iqresearchgate.net

Table 2: Synthesis of N-(hydroxy phenyl) citraconimides

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reference |

| Citraconic anhydride | Aminophenols | N-(hydroxy phenyl) citraconamic acids | N-(hydroxy phenyl) citraconimides | anjs.edu.iqresearchgate.net |

Isomerization-Based Synthesis Approaches

An alternative strategy for synthesizing citraconimides involves the isomerization of derivatives of itaconic anhydride. This approach is significant because itaconic acid can be derived from the fermentation of carbohydrates, making it a renewable resource. scielo.br

The isomerization of itaconic anhydride to the more thermally stable citraconic anhydride can occur under certain conditions, such as in the presence of amines or heat. scielo.brfaa.govfaa.gov This isomerization is a key step in the synthesis of citraconimides from itaconic anhydride. For example, when itaconic anhydride is reacted with diamines, isomerization to citraconic anhydride can occur, leading to the formation of biscitraconamic acids instead of the expected bisitaconamic acids. researchgate.net This phenomenon highlights the propensity for itaconic derivatives to rearrange to the citraconic form during the reaction sequence. The presence of this compound as a byproduct in itaconimide synthesis is not uncommon due to this ready isomerization. faa.govfaa.gov Studies have also shown that dimethyl sulfoxide (B87167) (DMSO) can catalyze the isomerization of itaconic anhydride to citraconic anhydride. researchgate.net

Biomolecule-Incorporated Synthesis

The incorporation of biomolecules into synthetic structures is a field of growing interest, leveraging the inherent functionalities of natural building blocks. In the context of citraconimides, biomolecules, particularly amino acids, serve as readily available and structurally diverse starting materials for creating novel imide compounds. This approach benefits from the renewable nature of many biomolecules and allows for the introduction of specific chemical properties into the final this compound derivative. sci-hub.se

A prominent example of biomolecule-incorporated synthesis is the reaction of citraconic anhydride with amino acids to form N-substituted citraconimides. sci-hub.seresearchgate.net Glycine, the simplest amino acid, is often used as a model substrate in this process to yield glycine this compound. sci-hub.serug.nl

The synthesis is typically a two-step process that begins with the formation of an intermediate, citraconamic acid, through the nucleophilic attack of the amino group on one of the carbonyl carbons of the citraconic anhydride ring. rdd.edu.iq The subsequent step involves the dehydration of this amic acid intermediate to form the stable five-membered imide ring. researchgate.netrdd.edu.iq

A common laboratory-scale procedure involves reacting citraconic anhydride with glycine in a near-equimolar ratio. rug.nl The reaction is often carried out at elevated temperatures, for instance at 145°C for several hours, using an azeotropic agent like xylene to facilitate the removal of water formed during the ring-closing dehydration step. sci-hub.serug.nl The successful formation of the imide is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can verify the high purity of the product. rug.nl While glycine is a common example, other amino acids such as alanine (B10760859) and valine can also be employed in this synthesis. googleapis.com

Table 1: Synthesis of Glycine this compound - Reaction Parameters

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reactants | Citraconic Anhydride and Glycine | Starting materials for the imide formation. | sci-hub.serug.nl |

| Mole Ratio | 1:1.05 (Citraconic Anhydride:Glycine) | Ensures the complete reaction of the anhydride. | rug.nl |

| Temperature | 145°C | Provides energy for the dehydration and cyclization step. | rug.nl |

| Solvent | Xylene | Acts as an azeotropic agent to remove water. | rug.nl |

| Reaction Time | 5 hours | Duration to ensure completion of the reaction. | rug.nl |

Advanced Synthetic Techniques and Optimization

Traditional one-step syntheses of citraconimides have reported yields ranging broadly from 17% to 70%, often complicated by the need for extensive purification. googleapis.comgoogle.com A significant issue in this compound synthesis is the potential for isomerization of citraconic molecules to itaconic molecules, which can lead to poor selectivity and diminished yields. googleapis.com

To address these limitations, improved synthetic methods have been developed. One advanced technique involves the reaction of citraconic anhydride with an amine salt, which can be formed in situ by reacting the amine with an acid like acetic or propionic acid. google.com This approach has been shown to produce excellent yields and high selectivity. google.com The process is typically conducted at temperatures between 100°C and 160°C, ensuring the reaction proceeds efficiently while minimizing side reactions. google.com The continuous removal of water during the reaction is also a critical factor for driving the equilibrium towards the formation of the imide product. google.com

Another key area of modulation is the dehydration of the intermediate N-substituted citraconamic acid. This cyclization can be achieved through different methods, including chemical dehydration using a mixture of acetic anhydride and anhydrous sodium acetate, or through a thermal "fusion" technique. rdd.edu.iqanjs.edu.iq The choice of method can influence the purity and yield of the final this compound.

Table 2: Comparison of this compound Synthesis Methods

| Method | Typical Yield | Key Conditions | Advantages/Disadvantages | Source |

|---|---|---|---|---|

| Traditional One-Step (e.g., from Itaconic Anhydride) | 17-70% | Reflux in toluene (B28343) for 10-16 hours. | Disadvantages: Low to moderate yields, long reaction times, difficult purification. | googleapis.comgoogle.com |

| Improved Amine Salt Method | Excellent | Reaction with amine salt at 100-160°C in an acid solvent (e.g., acetic acid). | Advantages: High yield, high selectivity, easier purification. | google.com |

| Two-Step Dehydration | Varies | 1) Amic acid formation in a solvent like acetone. 2) Dehydration via chemical agents (e.g., Acetic Anhydride/Sodium Acetate) or fusion. | Advantage: Stepwise control over the reaction. | rdd.edu.iq |

The purity of the final this compound product is crucial for its subsequent applications. The choice of purification method often depends on the scale of the synthesis, the nature of the impurities, and the yield of the reaction. googleapis.com For syntheses that suffer from by-product formation and low yields, more rigorous purification techniques are often necessary. googleapis.comgoogle.com

Recrystallization is the most commonly reported method for purifying crude this compound products. rdd.edu.iqgoogleapis.com This technique relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure this compound to crystallize out while impurities remain in the solution. rdd.edu.iq A variety of solvents have been successfully used for recrystallization, including ethanol (B145695), methanol, cyclohexane, and dioxane. googleapis.comanjs.edu.iq

Column Chromatography is another purification technique employed, particularly when recrystallization is insufficient to separate the this compound from closely related by-products or unreacted starting materials. googleapis.comgoogle.com This method separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase flows through it. Although effective, it can be more time-consuming and costly than recrystallization. googleapis.com

In improved synthesis protocols that result in high yields and selectivity, the purification process is often simplified, sometimes requiring only filtration and washing of the precipitated product, followed by a straightforward recrystallization. rdd.edu.iqgoogle.com

Table 3: Common Purification Techniques for Citraconimides

| Technique | Description | Typical Solvents/Context | Source |

|---|---|---|---|

| Recrystallization | Purification based on differential solubility. The crude solid is dissolved in a hot solvent and crystallizes upon cooling. | Used for final purification. Solvents include ethanol, methanol, cyclohexane, and dioxane. | rdd.edu.iqgoogleapis.comanjs.edu.iq |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Often required for low-yield reactions or when impurities are difficult to remove. | googleapis.comgoogle.com |

| Filtration & Washing | A simpler method where the precipitated product is filtered from the reaction mixture and washed with a solvent. | Often a preliminary step before recrystallization or sufficient for very clean reactions. | rdd.edu.iq |

Compound Reference Table

Chemical Reactivity and Mechanistic Investigations of Citraconimide

Nucleophilic and Electrophilic Reactivity Profiles of the Citraconimide Moiety

The this compound moiety possesses distinct regions of electrophilicity, making it susceptible to reactions with a variety of nucleophiles. The carbon-carbon double bond is electron-deficient due to the presence of two adjacent electron-withdrawing carbonyl groups. This activates the double bond for nucleophilic attack, primarily through a conjugate addition mechanism, often referred to as a Michael addition. nih.govthieme-connect.de This electrophilic character is a cornerstone of its reactivity, particularly with soft nucleophiles like thiols. nih.gov

The carbonyl carbons of the imide ring also serve as electrophilic centers. They can be attacked by strong nucleophiles, such as hydroxide (B78521) ions or amines, which can lead to the opening of the imide ring. nih.gov In aqueous conditions, for instance, this compound can equilibrate with its ring-opened amic acid form through the nucleophilic attack of water or hydroxide on a carbonyl carbon. nih.gov

Ring-Opening and Cyclization Reaction Mechanisms

Ring-opening and cyclization are fundamental reaction pathways for this compound and its precursors. The synthesis of N-substituted citraconimides typically begins with the reaction of citraconic anhydride (B1165640) with a primary amine. nih.govrdd.edu.iq The mechanism involves a nucleophilic attack by the amine on one of the anhydride's carbonyl carbons, leading to a ring-opened intermediate known as a citraconamic acid. nih.govrdd.edu.iqlew.ro This intermediate can then be cyclized to the final imide, usually through dehydration, which can be accomplished with agents like acetic anhydride or by thermal methods. rdd.edu.iqlew.ro

The reverse reaction, ring-opening of the imide, can occur under specific conditions. In the presence of nucleophiles like water, hydroxide, or amines, the imide ring can open. nih.gov The mechanism proceeds via nucleophilic attack at an imide carbonyl group, followed by the elimination of the amide nitrogen to form a transient ring-opened structure. nih.gov This amic acid can then rapidly recyclize to reform the imide, establishing an equilibrium that can be influenced by factors such as pH. nih.gov This reversible ring-opening and closing is a key mechanistic feature, for example, in imide transfer reactions where the imide moiety is exchanged between different amine groups. nih.gov

Applications of Citraconimide in Advanced Chemical Systems

Role in Organic Synthesis as a Building Block

In the realm of organic synthesis, citraconimide and its derivatives are recognized as important synthons for creating more complex molecular architectures. The inherent reactivity of its dienophilic double bond and the stability of the imide ring allow for its incorporation into a variety of structures through key chemical reactions.

The structure of this compound makes it an ideal participant in cycloaddition reactions, which are powerful methods for synthesizing cyclic and heterocyclic compounds. Specifically, its electron-deficient double bond allows it to act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a cornerstone of organic chemistry for forming six-membered rings, proceeding as a concerted [4+2] cycloaddition between a conjugated diene and a dienophile wikipedia.org. For instance, an imide formed from citraconic anhydride (B1165640) can undergo a Diels-Alder reaction to furnish a complex double-ring structure researchgate.net. While thiophene, an aromatic heterocycle, is typically a poor diene due to its aromaticity, its Diels-Alder reactions with maleimide (B117702) derivatives (structurally similar to this compound) can be promoted by Lewis acids, yielding heterocyclic adducts mdpi.com.

Furthermore, the double bond in this compound is susceptible to Michael-type addition reactions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound organic-chemistry.orgyoutube.com. Such reactions are instrumental in forming new carbon-carbon bonds and can be a key step in building more complex heterocyclic systems proquest.comresearchgate.net. Cascade reactions, such as an initial aza-Michael addition followed by a cyclization, are used to convert unsaturated acids into stable N-substituted pyrrolidone rings, demonstrating a pathway from a similar unsaturated structure to a new heterocycle frontiersin.org.

This compound is a valuable reagent for introducing the cyclic imide functional group into organic molecules. The most common method involves a two-step process starting from citraconic anhydride, a readily available precursor. Citraconic anhydride reacts with primary amines to form an intermediate citraconamic acid, which is then dehydrated to yield the corresponding N-substituted this compound samipubco.com. This reaction sequence effectively incorporates the entire this compound moiety onto the parent amine-containing molecule.

The precursor, citraconic anhydride, is also widely used as a reversible blocking agent for primary amine groups in molecules like proteins thermofisher.comgbiosciences.com. It reacts with amines to form an amide linkage that is stable at neutral or alkaline pH but can be cleaved under acidic conditions to regenerate the free amine thermofisher.comgbiosciences.com. This demonstrates the targeted reactivity of the citraconyl system, which can be harnessed to introduce this functionality into larger, more complex structures.

The synthesis of complex natural products and their analogues often relies on the strategic use of versatile intermediates to build intricate molecular frameworks nih.govnih.govmit.educui.edu.ar. While this compound's reactive profile makes it a plausible candidate for such syntheses, its specific application as a key intermediate in the synthesis of biotin analogues is not extensively documented in publicly available research.

Photoactivatable molecules, or "caged" compounds, are powerful tools in biological imaging, allowing for precise spatial and temporal control of fluorescence mdpi.com. These molecules typically consist of a fluorophore temporarily inactivated by a photolabile protecting group. While various heterocyclic structures are employed in the design of such systems, there is no significant evidence in the available literature to suggest that this compound is used as a direct analogue or structural component of photoactivatable fluorescein derivatives.

Contributions to Polymer Science and Materials Engineering

In materials science, this compound derivatives are primarily valued for their ability to impart enhanced thermal stability to polymers. They can be polymerized to form homopolymers or, more commonly, copolymerized with other monomers to create materials with properties tailored for specific high-performance applications researchgate.netgoogle.com.

Research has shown that the thermal stability of copolymers is influenced by the nature and position of substituents on the N-aryl group of the this compound monomer researchgate.net. For example, studies on the copolymerization of various N-(substituted phenyl)citraconimides with MMA demonstrate a marked increase in the thermal degradation temperature compared to pure poly(methyl methacrylate) (PMMA) researchgate.net. This enhancement is attributed to the rigid, bulky structure of the imide rings, which restricts the segmental motion of the polymer chains, thus requiring more energy (higher temperature) to transition from a glassy to a rubbery state. This makes these copolymers suitable for applications requiring high heat resistance researchgate.netnih.govmdpi.com.

| Polymer | Description | Glass Transition Temperature (Tg) | Initial Decomposition Temperature | Reference |

|---|---|---|---|---|

| PMMA | Poly(methyl methacrylate) homopolymer (control) | 108.4 °C | ~280 °C | researchgate.net |

| PPC | Poly(N-phenyl this compound) homopolymer | 220.4 °C | ~330 °C | researchgate.net |

| PCC | Poly(N-p-chlorophenyl this compound) homopolymer | 239.3 °C | ~340 °C | researchgate.net |

| PPTC | Poly(N-p-tolyl this compound) homopolymer | 232.4 °C | ~350 °C | researchgate.net |

| MMA-co-NPI | Copolymer of Methyl Methacrylate (B99206) and N-phenylitaconimide (analogue) | Enhanced relative to PMMA | Degradation starts at 320 °C | researchgate.net |

Development of Biodegradable Polymeric Systems

The incorporation of this compound into biodegradable polymeric systems is an area with limited specific research in publicly available scientific literature. While the inherent reactivity of the this compound ring suggests potential for modifying existing biodegradable polymers or for the synthesis of novel degradable materials, detailed studies focusing on this application are not extensively documented.

Theoretically, this compound could be integrated into biodegradable polymer backbones to tailor their properties. For instance, copolymerization of this compound derivatives with monomers that form biodegradable polyesters, such as lactide or caprolactone, could potentially introduce functional sites for further modification or alter the degradation kinetics of the resulting polymer. Additionally, the use of this compound as a crosslinking agent for biodegradable polymers could enhance their mechanical properties and control their degradation profiles. However, without specific research findings, these remain hypothetical applications.

Research into analogous cyclic anhydrides, such as itaconic anhydride, has shown that they can be grafted onto biodegradable polymers like polylactic acid (PLA) to improve polymer-filler interactions in biocomposites and to enhance thermal and mechanical properties. mdpi.com This suggests a potential avenue for future research where this compound could be similarly employed.

Given the current body of research, a detailed account of the development of this compound-based biodegradable polymeric systems cannot be provided. This represents a potential area for future investigation within the field of sustainable and biomedical materials.

Application in Structural Composites and Adhesives

This compound derivatives, particularly in the form of bis-citraconimides (BCIs), have been investigated for their use in high-performance structural composites and adhesives. A significant application is their use as a toughening agent for epoxy resins, which are widely used as matrices in carbon fiber-reinforced polymer (CFRP) composites for aerospace and other demanding applications. researchgate.netbit.edu.cn While epoxy resins offer excellent thermal and chemical resistance, they are often brittle, especially at cryogenic temperatures. researchgate.netresearchgate.netmdpi.comsci-hub.box

The incorporation of BCI resins into epoxy formulations has been shown to significantly enhance the mechanical properties of the resulting composites, particularly under cryogenic conditions (77 K or -196 °C). researchgate.netbit.edu.cn Research has demonstrated that the addition of an appropriate amount of BCI to an epoxy system can lead to substantial improvements in tensile strength, bending strength, impact strength, and fracture toughness. researchgate.netbit.edu.cn

One study systematically investigated the effect of varying BCI content on the mechanical properties of an epoxy resin system. The results indicated that an optimal concentration of BCI could lead to a significant enhancement of the material's performance at 77 K compared to the unmodified epoxy resin. researchgate.netbit.edu.cn

Table 1: Enhancement of Epoxy Resin Mechanical Properties with Bis-citraconimide (BCI) at 77 K

| Property | Pure Epoxy Resin | Epoxy/BCI Composite | Percentage Increase |

|---|---|---|---|

| Tensile Strength (MPa) | 86.26 | 144.57 | 67.6% |

| Bending Strength (MPa) | 117.77 | 229.53 | 94.9% |

| Impact Strength (kJ/m²) | 13.92 | 41.16 | 195.7% |

| Fracture Toughness (KIC, MPa·m¹/²) | 1.64 | 2.72 | 65.9% |

Data sourced from studies on enhancing cryogenic mechanical properties of epoxy resins toughened by bisthis compound resin. researchgate.netbit.edu.cn

The toughening mechanism is attributed to the formation of a multiphase morphology within the cured epoxy matrix. The BCI phase can dissipate energy through mechanisms such as crack pinning and crack path deflection, thereby increasing the energy required for fracture. Scanning electron microscopy (SEM) of the fracture surfaces of these composites reveals features that support these toughening mechanisms. researchgate.net

The improved performance of BCI-modified epoxy composites makes them suitable for applications in cryogenic fields, such as in the construction of components for spacecraft and superconducting magnets, where materials are subjected to extreme temperature gradients and mechanical stresses. researchgate.netresearchgate.net

Polymerization Mechanisms and Kinetics

The polymerization of this compound monomers can proceed through various mechanisms, including free radical, anionic, and thermal polymerization. The specific pathway and the resulting polymer structure are highly dependent on the reaction conditions and the nature of the substituents on the imide nitrogen.

Free Radical Polymerization

N-substituted citraconimides can undergo free radical polymerization, typically initiated by thermal initiators such as azobisisobutyronitrile (AIBN). libretexts.orgwikipedia.org This process involves the standard steps of initiation, propagation, and termination characteristic of free radical polymerizations.

The initiation step involves the thermal decomposition of the initiator to generate primary radicals. These radicals then add to the carbon-carbon double bond of the this compound monomer to form a new radical species. This new radical then propagates by adding to subsequent monomer units, leading to the growth of the polymer chain.

The polymerization of N-aryl citraconimides via free radical initiation has been studied to produce homopolymers with high thermal stability. The choice of initiator and its concentration can influence the rate of polymerization and the molecular weight of the resulting polymer. cmu.edu For instance, the decomposition of AIBN produces 2-cyano-2-propyl radicals which initiate the polymerization chain. libretexts.orgwikipedia.org The rate of initiation is dependent on the decomposition rate of the initiator, which is a function of temperature.

Anionic Polymerization (e.g., Asymmetric Anionic Oligomerization)

Anionic polymerization of N-substituted citraconimides can be initiated by strong nucleophiles, such as organolithium compounds or other anionic species. du.edu.egethernet.edu.etyoutube.com This method is particularly sensitive to impurities and requires stringent reaction conditions to achieve controlled polymerization. du.edu.egethernet.edu.et

The mechanism involves the nucleophilic attack of the initiator on the electron-deficient double bond of the this compound monomer, generating a carbanionic active center. This carbanion then propagates by adding to subsequent monomer units. In anionic polymerization, the encatenation typically occurs through the opening of the double bond via a 1,2-addition, leading to a polymer with a "normal" structure where the imide rings are pendant groups on the polymer backbone.

Asymmetric anionic oligomerization of N-substituted citraconimides has also been explored using chiral ligand-organometal complexes as initiators. nii.ac.jp This approach can induce asymmetry in the polymer main chain, leading to optically active oligomers. The stereochemistry of the resulting polymer is influenced by the nature of the chiral ligand and the reaction conditions.

Thermal Polymerization and Crosslinking Processes

Certain this compound derivatives can undergo thermal polymerization in the absence of an initiator. The mechanism of thermal polymerization can vary depending on the structure of the monomer. For instance, N-(1-anthryl)this compound undergoes thermal polymerization through a [4+2] cycloaddition (Diels-Alder) reaction. In this case, the activated double bond of one this compound molecule acts as a dienophile and reacts with the meso-anthracene positions of another monomer molecule, which acts as a diene. This results in a polymer with a cycloadduct structure in the backbone.

Bis-citraconimide (BCI) resins can undergo thermal crosslinking to form highly crosslinked, thermosetting polymers. This process is crucial for their application in structural composites and adhesives. The thermal curing of BCIs involves the polymerization of the this compound end groups, leading to the formation of a rigid three-dimensional network. The crosslinking reaction can be complex and may involve both free radical and anionic mechanisms.

Influence of Impurities and Initiators/Inhibitors on Polymerization Characteristics

The polymerization of this compound is highly sensitive to the presence of impurities, initiators, and inhibitors.

Initiators: As discussed, initiators are essential for initiating free radical and some forms of anionic polymerization. specialchem.com The type and concentration of the initiator directly affect the polymerization rate, molecular weight, and molecular weight distribution of the resulting polymer. specialchem.com In free radical polymerization, a higher initiator concentration generally leads to a higher polymerization rate but a lower average molecular weight.

Inhibitors: Inhibitors are substances that can react with and deactivate the radical species, thereby slowing down or preventing polymerization. iu.edulongchangchemical.com Common inhibitors include phenolic compounds and certain stable free radicals. The presence of inhibitors can lead to an induction period, during which no polymerization occurs until the inhibitor is consumed. longchangchemical.com For industrial applications and monomer storage, a small amount of inhibitor is often added to prevent premature polymerization. iu.edu

Impurities: The purity of the this compound monomer is crucial for achieving controlled and reproducible polymerization. Impurities can act as inhibitors, chain transfer agents, or even initiators, leading to unpredictable polymerization behavior and affecting the properties of the final polymer. For example, in the thermal polymerization of bis-citraconimides, the presence of an itaconimide impurity has been observed to lower the onset temperature of polymerization. Conversely, in bis-maleimides, impurities tend to increase the polymerization initiation temperature. Water is a common impurity that can terminate anionic polymerizations. du.edu.egethernet.edu.et Therefore, rigorous purification of monomers and solvents is essential for successful anionic polymerization of citraconimides. rsc.org

Functionalization of Resins and Polymers

This compound and its derivatives serve as versatile monomers for the functionalization and modification of various resin and polymer systems. Their reactive nature allows for their incorporation into polymer backbones or as pendant groups, imparting specific properties to the final material.

Phenol-formaldehyde (PF) resins, known for their thermal stability and chemical resistance, can be modified to include pendant this compound groups, leading to novel materials with enhanced properties. researchgate.net The synthesis involves the condensation of formaldehyde with N-(hydroxyphenyl) citraconimides, a reaction analogous to the preparation of novolac resins. researchgate.net This process results in PF resins with this compound moieties attached to their repeating units. researchgate.net

These pendant this compound groups introduce new possibilities for curing and cross-linking. The vinyl groups within the this compound structure can undergo free-radical polymerization, leading to the formation of a cross-linked, thermally stable network. researchgate.net This additional curing mechanism, distinct from the traditional curing of PF resins, can result in materials with improved thermomechanical properties. Furthermore, the phenolic hydroxyl groups on the resin backbone can be esterified to introduce other functional groups, creating a diverse range of new resins with tailored properties for various applications. researchgate.net

A study detailed the synthesis of four novel phenol-formaldehyde resins featuring pendant citraconimides. researchgate.net These resins were further modified through two primary methods:

Esterification: The phenolic hydroxyl groups were treated with various acid chlorides, yielding sixteen new resin derivatives. researchgate.net

Free-Radical Polymerization: The citracon vinyls of the pendant groups were polymerized to produce four new cross-linked, thermally stable polymers. researchgate.net

This approach highlights the potential to create a new class of PF resins with enhanced thermal stability and a wider range of functionalities.

Alkyd resins are thermoplastic polyester resins produced through the polycondensation reaction of a polyhydric alcohol, a polybasic acid, and a fatty acid or oil. nih.govpolynt.comresearchgate.net The properties of the resulting alkyd resin are highly dependent on the specific monomers used in its formulation. polynt.comrsc.org While direct literature on the incorporation of citraconic acid or its derivatives into alkyd resins is not prevalent, the fundamental principles of polycondensation allow for the theoretical inclusion of such monomers.

The synthesis of alkyd resins typically involves a two-step process: alcoholysis followed by polyesterification. nih.gov In the first step, the oil reacts with a polyol, such as glycerol, at high temperatures to form monoglycerides. nih.gov Subsequently, a dibasic acid, like phthalic anhydride, is added, and the mixture undergoes polymerization to form the alkyd resin. nih.gov

Table 1: Key Reactants in Alkyd Resin Synthesis

| Reactant Type | Examples | Function |

| Polyhydric Alcohol | Glycerol, Pentaerythritol | Forms the polyester backbone |

| Polybasic Acid | Phthalic Anhydride, Isophthalic Acid | Forms the polyester backbone |

| Fatty Acid/Oil | Linseed Oil, Soybean Oil | Provides flexibility and drying properties |

| Modifying Agent | Citraconic Acid (hypothetical) | Introduces specific functionalities |

New Functional Maleimides and Citraconimides for Bismaleimides

Bismaleimides (BMIs) are a class of thermosetting polyimides known for their excellent thermal stability and mechanical properties, making them valuable in the aerospace and electronics industries. scispace.comcnrs.fr The synthesis of novel bismaleimides and biscitraconimides with functional groups in their backbone allows for the tailoring of their properties to meet specific application demands.

New aromatic bismaleimides and biscitraconimides containing amide or urea groups have been synthesized through the condensation reactions of corresponding isocyanates with N-substituted maleimido- or citraconimidobenzoic acids or water. tandfonline.com The synthesis pathway involves several steps:

Formation of Imido Acids: Maleic or citraconic anhydride is reacted with an aminobenzoic acid to produce maleimidobenzoic or citraconimidobenzoic acid. tandfonline.com

Conversion to Isocyanates: The resulting imido acids are converted to acid chlorides, then to azides, and finally to isocyanates. tandfonline.com

Formation of Bismaleimides/Biscitraconimides: The isocyanates are then reacted with maleimidobenzoic or citraconimidobenzoic acid to yield bismaleimides or biscitraconimides with amide linkages. Reaction with water produces urea linkages. tandfonline.com

These newly synthesized monomers exhibit specific thermal curing behaviors that can be investigated using techniques like Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA). tandfonline.com The introduction of amide and urea functional groups into the backbone of bismaleimides and biscitraconimides can influence their processing characteristics and the properties of the final cured polymer network.

Table 2: Synthetic Scheme for Functional Bismaleimides and Biscitraconimides

| Step | Reactants | Product |

| 1 | Maleic/Citraconic Anhydride + Aminobenzoic Acid | Maleimido/Citraconimidobenzoic Acid |

| 2 | Imido Acid | Isocyanate |

| 3a | Isocyanate + Imido Acid | Bismaleimide/Bisthis compound with Amide Group |

| 3b | Isocyanate + Water | Bismaleimide/Bisthis compound with Urea Group |

Anti-Reversion Agents in Rubber Vulcanization

During the sulfur vulcanization of diene rubbers at elevated temperatures, a phenomenon known as reversion can occur. Reversion involves the degradation of polysulfidic crosslinks, leading to a decrease in crosslink density and a deterioration of the mechanical properties of the rubber. researchgate.netexpresspolymlett.com Biscitraconimides have been investigated as effective anti-reversion agents that can counteract the effects of reversion by forming new, stable crosslinks. researchgate.netkglmeridian.comresearchgate.net

The anti-reversion mechanism of biscitraconimides involves a Diels-Alder reaction between the this compound group (the dienophile) and conjugated dienes that form on the rubber backbone as a result of the reversion process. researchgate.netkglmeridian.com The degradation of the initial sulfur crosslinks leads to the formation of conjugated polyenes along the polymer chain. The bisthis compound then reacts with these newly formed dienes, creating stable carbon-carbon crosslinks that compensate for the loss of the sulfidic linkages. researchgate.netkglmeridian.com

Studies using squalene (B77637) as a model for diene rubber have confirmed that the primary products of the reaction between biscitraconimides and the model compound are Diels-Alder adducts. researchgate.netkglmeridian.com Ene reactions may also occur as a minor pathway. kglmeridian.com The rate of formation of these this compound adducts is comparable to the rate of degradation of the sulfur network, indicating an efficient anti-reversion process. researchgate.net Different bis-citraconimides exhibit varying levels of anti-reversion performance depending on their molecular structure. researchgate.net

The introduction of biscitraconimides into a rubber formulation results in the formation of a dual crosslink network. The initial network is formed by the conventional sulfur vulcanization process. As reversion begins at higher temperatures or during prolonged curing, the bisthis compound reacts with the degradation products to form a secondary network of thermally stable C-C crosslinks. researchgate.netforuchem.com

These additional crosslinks help to maintain the modulus and other mechanical properties of the rubber, even under conditions that would typically lead to significant reversion. The bisthis compound essentially "heals" the network by creating new crosslinks at the sites of reversion. researchgate.net The formation of these adducts has been confirmed through spectroscopic analysis of model compounds. researchgate.netkglmeridian.com In squalene model systems, it was found that a significant percentage of the this compound groups are converted into squalene-BCI adducts under typical vulcanization conditions. kglmeridian.com

Model System Studies (e.g., Squalene Adducts)

Citraconimides have been utilized in model system studies to understand complex chemical reactions, such as those occurring during the atmospheric oxidation of squalene. Squalene, a major component of skin lipids, is highly reactive towards ozone, making it a significant sink for this atmospheric oxidant. researchgate.net The oxidation of squalene results in a complex mixture of products, and understanding the formation of these products is crucial for assessing their potential impact on indoor air quality and human health. researchgate.net

In one study, high-resolution mass spectrometry was used to analyze the condensed-phase products from the extensive oxidation of squalene by ozone. researchgate.net The analysis revealed a complex distribution of nearly 1,300 peaks that could be assigned to molecular formulae. researchgate.net To interpret these complex results, a computational model was used to simulate the oxidation process. The model predicted the formation of over one billion molecular structures, which corresponded to about 27,000 distinct elemental formulae. researchgate.net A significant finding was that over 83% of the experimentally observed squalene oxidation products were matched by the simulation. researchgate.net The simulation highlighted the prevalence of peroxy, hydroxyl, and ether functional groups in the oxidation products. researchgate.net These highly oxidized products can accumulate on indoor surfaces and contribute to their redox capacity. researchgate.net

Biomedical and Biological Applications of this compound and its Derivatives

This compound and its derivatives have garnered significant interest in the biomedical and biological fields due to their diverse range of activities. These compounds have been investigated for their potential as antimicrobial agents, with studies demonstrating their effectiveness against various bacteria, fungi, and mycobacteria.

Antimicrobial Research

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. mdpi.comnih.gov Natural products and their synthetic derivatives, including those based on the this compound scaffold, represent a promising avenue for the discovery of novel antimicrobial drugs. nih.gov

Antibacterial Activities

Derivatives of this compound have been evaluated for their antibacterial properties against a range of pathogenic bacteria. For instance, certain disulfide derivatives have shown notable activity against Xanthomonas axonopodis pv. citri, the causative agent of citrus canker. nih.gov One such compound exhibited a half-effective concentration (EC50) of 2.6 μg/mL, which was significantly more potent than the positive controls, thiodiazole-copper and bismerthiazol. nih.gov This compound was also found to inhibit biofilm formation, increase reactive oxygen species levels, and disrupt the bacterial cell structure. nih.gov

The antibacterial activity of various compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For example, a study on steroidal hydrazones reported MIC values ranging from 0.37 to 3.00 mg/mL and MBC values from 0.75 to 9.00 mg/mL against a panel of nine bacteria species. mdpi.com The structure-activity relationship of these compounds revealed that specific substitutions on the steroid core were crucial for their antibacterial efficacy. mdpi.com

| Compound/Derivative | Bacterium | Activity (MIC/MBC/EC50) | Reference |

| 2-(butyldisulfanyl) quinazolin-4(3H)-one | Xanthomonas axonopodis pv. citri | EC50: 2.6 μg/mL | nih.gov |

| Steroidal Hydrazones | Various bacteria | MIC: 0.37-3.00 mg/mL, MBC: 0.75-9.00 mg/mL | mdpi.com |

Antifungal Activities

This compound derivatives have also demonstrated promising antifungal activities. For example, citral, a natural product containing a related structural motif, has been shown to be effective against Candida albicans, a common cause of fungal infections. nih.gov The minimum inhibitory concentration (MIC) of citral against C. albicans was found to be 64 µg/mL, and the minimum fungicidal concentration (MFC) was 256 µg/mL. nih.gov The antifungal action of citral is believed to involve disruption of the fungal cell membrane. nih.govnih.gov

Other studies have explored the antifungal potential of various synthetic compounds. For instance, 2-octanoylbenzohydroquinone was identified as a potent antifungal agent with MIC values ranging from 2 to 16 μg/mL against diverse fungal strains, including Candida krusei and Rhizopus oryzae. mdpi.com In some cases, its activity was comparable to the standard antifungal drug amphotericin B. mdpi.com Antifungal peptides, both natural and synthetic, also represent a significant area of research, with some exhibiting potent activity at low micromolar concentrations by disrupting fungal cell membranes. mdpi.com

| Compound/Derivative | Fungus | Activity (MIC/MFC) | Reference |

| Citral | Candida albicans | MIC: 64 µg/mL, MFC: 256 µg/mL | nih.gov |

| 2-octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | MIC: 2-16 μg/mL | mdpi.com |

| Antifungal Peptides | Various fungi | MIC: 0.1-10 μM | mdpi.com |

Inhibition of Mycobacterial Growth

The fight against tuberculosis, caused by Mycobacterium tuberculosis, remains a global health priority, and the development of new anti-mycobacterial agents is crucial. researchgate.net this compound-related structures have been investigated for their ability to inhibit the growth of mycobacteria. For example, itaconic acid, which shares a similar dicarboxylic acid anhydride precursor, has been shown to inhibit the growth of nontuberculous mycobacteria (NTM) in a pH-dependent manner. nih.govnih.gov The inhibitory effect is linked to the inhibition of isocitrate lyase, a key enzyme in the glyoxylate cycle that is essential for mycobacterial growth on certain carbon sources. nih.govnih.gov

In one study, itaconic acid at concentrations of ≥ 10 mM completely inhibited the growth of Mycobacterium abscessus and Mycobacterium avium in vitro. nih.govnih.gov Furthermore, a cell-permeable derivative, 4-octyl itaconate, enhanced the clearance of NTM by host immune cells. nih.govnih.gov Other research has focused on identifying inhibitors of biotin biosynthesis in M. tuberculosis. researchgate.net Structure-based virtual screening led to the identification of compounds that inhibited the enzyme BioA and displayed anti-mycobacterial activity with MIC90 values in the micromolar range. researchgate.net For instance, one compound had an MIC90 of 10 μg/mL (23.41 μM). researchgate.net

| Compound/Derivative | Mycobacterium | Activity (MIC/Inhibition) | Reference |

| Itaconic Acid | M. abscessus, M. avium | ≥ 10 mM (complete inhibition) | nih.govnih.gov |

| BioA Inhibitor (X50) | M. tuberculosis | MIC90: 10 μg/mL (23.41 μM) | researchgate.net |

| BioA Inhibitor (A65) | M. tuberculosis | MIC90: 20 μg/mL (58.41 μM) | researchgate.net |

Anticancer and Antitumor Investigations

The investigation of this compound and its derivatives as potential therapeutic agents in oncology is an area of scientific inquiry. Research into the broader class of compounds to which this compound belongs has explored various mechanisms of anticancer activity, including the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of cellular signaling pathways critical to tumor growth and survival nih.govmdpi.com. The development of novel synthetic derivatives from various chemical scaffolds is a common strategy to identify compounds with enhanced efficacy and selectivity against cancer cells nih.govfarmaceut.org. While extensive research has been conducted on related chemical structures, specific studies detailing the direct anticancer and antitumor effects of the core this compound compound were not prominent in the reviewed literature.

Cytotoxicity Studies on Cancer Cell Lines

Cytotoxicity assays are fundamental in the initial screening of potential anticancer compounds, providing data on a compound's ability to kill or inhibit the growth of cancer cells. brieflands.com These in vitro studies often utilize various human cancer cell lines to determine the potency and selectivity of a test agent. nih.gov For many classes of synthetic derivatives, researchers have determined key metrics such as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov For instance, studies on different compound families have reported cytotoxic activity against breast cancer cell lines (like MCF-7 and MDA-MB-231), lung cancer cells, and liver cancer cells. nih.govnih.gov However, specific research findings detailing the cytotoxic profile and IC50 values of this compound against various cancer cell lines are not detailed in the available search results. The scientific literature more broadly covers the cytotoxic effects of various other synthetic derivatives, which have been shown to induce apoptosis and inhibit cell proliferation in numerous cancer models. researchgate.netmdpi.com

Potential as Antitumor Agents

The potential of a compound to act as an antitumor agent is evaluated through its ability to inhibit tumor growth in preclinical in vivo models and through its mechanisms of action at the molecular level. nih.gov Agents with antitumor potential often target key biological pathways involved in cancer progression, such as cell cycle regulation, angiogenesis (the formation of new blood vessels), and metastasis. nih.govmdpi.com The development of derivatives from parent compounds is a key strategy to improve potency and pharmacological profiles. nih.govmdpi.com For example, derivatives of other compounds have been synthesized and shown to possess significant antitumor activity in various experimental models. nih.govconsensus.app These agents may exert their effects by interacting with specific molecular targets within cancer cells, leading to the suppression of tumor growth. farmaceut.orgmdpi.com While the broader field of medicinal chemistry actively pursues the development of such agents, specific studies focused on establishing this compound as a primary antitumor agent were not identified in the provided search results.

Quorum Sensing Inhibition in Pathogenic Bacteria (e.g., Pseudomonas aeruginosa)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation, once a certain cell population density is reached. nih.govmdpi.commdpi.com Interfering with QS, a strategy known as quorum sensing inhibition (QSI), is considered a promising anti-virulence approach to combat bacterial infections, particularly those caused by opportunistic pathogens like Pseudomonas aeruginosa. nih.govnih.gov Unlike traditional antibiotics that aim to kill bacteria or halt their growth, QSIs are designed to disarm pathogens by blocking their communication pathways, which may impose less selective pressure for the development of resistance. nih.govmdpi.com

Research has identified that maleimide derivatives, including analogs of this compound, can act as QSIs. nih.gov These compounds have been shown to attenuate the expression of QS-regulated virulence factors in P. aeruginosa, such as elastase, rhamnolipid, and pyocyanin. nih.gov Furthermore, some analogs have demonstrated the ability to eradicate P. aeruginosa biofilms when used in combination with antibiotics like tobramycin. nih.gov

Structure-Activity Relationship (SAR) Studies in Quorum Sensing Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the design of potent QSIs. nih.gov Such studies systematically modify the chemical structure of a lead compound to determine which parts of the molecule are essential for its biological activity. In the context of this compound-related compounds, SAR studies have been performed to investigate their QSI activities against P. aeruginosa. nih.gov

One key finding from these studies is that the isomeric scaffold can significantly impact activity; for instance, the itaconimide scaffold was found to be more active as a QSI than the this compound scaffold. nih.gov Further investigations have explored the influence of different chemical groups attached to the core structure. The addition of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to the phenyl group of the molecule has been analyzed to understand their effect on QSI potency. nih.gov This systematic approach allows researchers to identify the optimal structural requirements for inhibiting the QS pathways in pathogenic bacteria. nih.govresearchgate.net

Bioconjugation Chemistry and Protein Modification

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein. escholarship.orgmdpi.com These techniques are essential for developing protein therapeutics, diagnostic tools, and for studying protein function. nih.gov this compound and its related anhydride, citraconic anhydride, play a role in specific protein modification strategies.

A notable application involves the use of citraconic anhydride for the reversible blocking of primary amine groups (such as the ε-amino group of lysine residues) on a protein. nih.gov This strategy is a key step in methods designed to achieve site-specific modification at the N-terminus of a protein. nih.gov The process involves treating a protein with an excess of citraconic anhydride to block all accessible amine sites. Subsequently, a specific protease can be used to cleave a tag from the N-terminus, exposing a single, unique primary amine. This newly exposed amine can then be selectively targeted for conjugation. The citraconyl blocking groups can later be removed under mild acidic conditions, restoring the native state of the previously blocked amines and leaving a protein that is modified only at the desired N-terminal site. nih.gov

Cysteine Conjugation Strategies

This compound, as a derivative of maleimide, is relevant to one of the most common and effective strategies in bioconjugation: the modification of cysteine residues. nih.gov The thiol group (-SH) on the side chain of cysteine is highly nucleophilic and exhibits unique reactivity, allowing for its selective targeting under specific reaction conditions. nih.gov

The maleimide group is a classic electrophile used to react with the thiol group of cysteine. researchgate.net This reaction, a Michael addition, proceeds rapidly and efficiently under mild, physiological conditions to form a stable thioether bond. nih.govmdpi.com This robust chemistry is widely employed in various applications, including:

Antibody-Drug Conjugates (ADCs): In the development of ADCs, potent drug molecules are attached to antibodies via linkers, many of which contain a maleimide group to conjugate to cysteine residues on the antibody. researchgate.netcreative-biolabs.com

Protein Labeling: Fluorescent dyes, biotin tags, or other probes functionalized with a maleimide group can be attached to proteins through cysteine residues to study protein localization, interaction, and function. nih.gov

While the stability of the resulting thiosuccinimide ring can sometimes be a concern, leading to potential retro-Michael addition, the maleimide-cysteine conjugation strategy remains a cornerstone of protein modification due to its high selectivity and efficiency. mdpi.com

Applications in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells. nih.gov These complex molecules consist of three primary components: a monoclonal antibody that selectively binds to a target antigen on the tumor cell surface, a powerful cytotoxic payload, and a chemical linker that connects the antibody to the payload. nbinno.com The linker's role is critical, as it must remain stable in systemic circulation to prevent premature drug release and then efficiently release the payload once the ADC has been internalized by the target cancer cell.

This compound, as a derivative of maleimide, is relevant to the field of ADC linker technology. Maleimides are widely used for bioconjugation due to their high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of antibodies. nbinno.com This reaction, a Michael addition, forms a stable thioether bond, securely attaching the linker-payload moiety to the antibody. The reaction is efficient under mild, physiological conditions, which is crucial for maintaining the integrity and function of the antibody. nbinno.com

The stability of the maleimide-cysteine linkage is a key factor in the efficacy and safety of an ADC. However, conjugates formed with traditional maleimides can undergo a retro-Michael reaction, leading to deconjugation and potential off-target toxicity. The use of substituted maleimides, such as this compound, can modulate the electronic properties and steric environment of the maleimide ring, thereby influencing the stability and reactivity of the conjugate. This allows for the fine-tuning of linker characteristics to optimize the therapeutic window of the ADC.

| Component | Function | Relevance of this compound Chemistry |

|---|---|---|

| Monoclonal Antibody | Provides specificity by targeting tumor-associated antigens. | Contains cysteine residues which are the site of conjugation for maleimide-based linkers. |

| Linker | Connects the antibody to the cytotoxic payload; must be stable in circulation but allow for payload release at the target site. | This compound is a substituted maleimide used to form the core of the linker, reacting with antibody cysteines to form a stable bond. |

| Cytotoxic Payload | A highly potent drug (e.g., an antimitotic agent) that kills the target cancer cell upon release. | The payload is attached to the other end of the this compound-based linker. |

Principles of Protein Precision Engineering (e.g., Disintegrate (DIN) Theory)

The precise and selective modification of proteins is a significant challenge in chemical biology and drug development. The Disintegrate (DIN) theory offers a systematic approach to overcome the complex selectivity issues inherent in protein bioconjugation. nih.gov This theory proposes disintegrating the challenges of selectivity into a series of manageable, independent steps. acs.org The core principle involves using a reversible chemical reaction to control for initial binding and selectivity, followed by an irreversible step to make the desired modification permanent. nih.gov

The DIN theory deconvolutes chemoselectivity (which functional group to target) and site selectivity (which specific residue on the protein to target) into two distinct stages. acs.org The initial, reversible step allows for error correction; if the reagent binds to an undesired location, it can dissociate. Once the reagent is correctly positioned at the target site, a subsequent, irreversible reaction is triggered to form a stable, permanent bond. nih.gov

The chemistry of maleimides, including this compound, is highly relevant to the principles of DIN theory. The Michael addition reaction between a maleimide and a thiol group from a cysteine residue can be reversible. This reversibility is a key feature that can be exploited in the first step of a DIN-based protein modification strategy. By designing a this compound-based reagent, chemists can control the equilibrium of the initial binding event. Factors such as substitution on the maleimide ring can influence the rate of the forward (addition) and reverse (elimination) reactions. This allows for a "catch-and-release" mechanism that can be fine-tuned to achieve high selectivity for a specific cysteine residue before a final, irreversible step is initiated to lock the conjugate in place. acs.orgnih.gov

| Principle of DIN Theory | Description | Application of this compound Chemistry |

|---|---|---|

| Disintegration | Breaking down the complex problem of protein selectivity into simpler, sequential steps. nih.gov | Separating the initial, selective binding event from the final, permanent bond formation. |

| Reversible First Step | An initial, reversible chemical reaction allows for selective targeting and error correction. acs.org | The reversible Michael addition of a thiol (from cysteine) to the this compound double bond serves as the selective, reversible step. |

| Irreversible Second Step | A subsequent, irreversible reaction permanently affixes the molecule of interest to the target protein. nih.gov | After selective binding via the this compound moiety, a separate reaction (e.g., an intramolecular rearrangement or reaction with a secondary reagent) creates a stable, irreversible linkage. |

Other Biological Activities

Antimitotic Activity

Antimitotic agents are compounds that interfere with the process of mitosis (cell division), often by disrupting microtubule dynamics. nih.govnih.gov While various complex heterocyclic compounds, such as chalcones and cyanoacetyl hydrazones, have been investigated for their antimitotic properties, there is a lack of specific scientific literature demonstrating that the this compound scaffold itself possesses intrinsic antimitotic activity. nih.govrjlbpcs.com The biological activity of N-substituted maleimides and related imides is broad, with research exploring their potential as antimicrobial and anti-inflammatory agents. nih.govtandfonline.com However, antimitotic action is not a commonly reported characteristic of the core this compound structure. In the context of ADCs, the antimitotic effect is derived from the cytotoxic payload attached to the linker, not from the linker itself.

Insecticidal and Herbicidal Applications

The application of this compound in agriculture as an insecticide or herbicide is not well-documented. Research into agrochemicals is extensive, exploring a wide range of chemical structures for their ability to control pests and weeds. biosolveit.demcdowellsonoran.org While some studies have investigated the insecticidal properties of organotin compounds containing various amide groups, specific data on this compound is scarce. cabidigitallibrary.org One area where related compounds have been noted is in the use of N-phenyl-maleimides as selective herbicide antidotes, which protect crops from the effects of certain herbicides rather than acting as herbicides themselves. tandfonline.com Some N-substituted carbazole derivatives have shown larvicidal properties. nih.govresearchgate.net However, there is no significant body of evidence to support the use of this compound as a primary active ingredient for insecticidal or herbicidal purposes.

Advanced Characterization and Analytical Methodologies in Citraconimide Research

Spectroscopic Techniques in Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in confirming the chemical structures of citraconimide-containing compounds and for real-time monitoring of polymerization and modification reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. researchgate.net In this compound research, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the identity and purity of synthesized molecules. jchps.comslideshare.net One-dimensional and two-dimensional NMR experiments provide information on the connectivity of atoms and the stereochemistry of the molecule. ceon.rs

Key diagnostic signals in the ¹H NMR spectrum of this compound derivatives include resonances for the vinyl proton and the methyl protons on the maleimide (B117702) ring. The chemical shifts of these protons can be influenced by the substituent attached to the nitrogen atom. In ¹³C NMR spectra, characteristic peaks for the carbonyl carbons of the imide ring, typically found in the range of 170-185 ppm, and the olefinic carbons are key identifiers.